3,3'-Sulfanediylbis(thietane)
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Overview
Description
3,3’-Sulfanediylbis(thietane) is a unique compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. These compounds are notable for their structural and chemical properties, making them valuable in various scientific and industrial applications. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability characteristics to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediylbis(thietane) typically involves the formation of thietane rings through nucleophilic thioetherification, photochemical [2 + 2] cycloadditions, and ring expansions or contractions. One common method is the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .
Industrial Production Methods: Industrial production of thietanes, including 3,3’-Sulfanediylbis(thietane), often employs large-scale nucleophilic cyclizations and photochemical reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Sulfanediylbis(thietane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thietanes.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sodium sulfide are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of thietane rings.
Substitution: Formation of various substituted thietane derivatives.
Scientific Research Applications
3,3’-Sulfanediylbis(thietane) has diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential in biological systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis(thietane) involves its ability to participate in various chemical reactions due to the presence of sulfur atoms in its structure. These sulfur atoms can engage in nucleophilic and electrophilic interactions, facilitating the formation and breaking of chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the sulfur atoms .
Comparison with Similar Compounds
Thiirane: A three-membered sulfur-containing ring.
Thietane: A four-membered sulfur-containing ring similar to 3,3’-Sulfanediylbis(thietane).
Tetrahydrothiophene: A five-membered sulfur-containing ring.
Uniqueness: 3,3’-Sulfanediylbis(thietane) is unique due to its specific ring structure and the presence of two sulfur atoms, which impart distinct reactivity and stability compared to other sulfur-containing heterocycles. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
CAS No. |
597580-26-2 |
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Molecular Formula |
C6H10S3 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3-(thietan-3-ylsulfanyl)thietane |
InChI |
InChI=1S/C6H10S3/c1-5(2-7-1)9-6-3-8-4-6/h5-6H,1-4H2 |
InChI Key |
OVVUTJCWMFOOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)SC2CSC2 |
Origin of Product |
United States |
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